![molecular formula C10H15BrN2S B6332732 [(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide CAS No. 105444-69-7](/img/structure/B6332732.png)
[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 3-phenylpropyl mercaptan with methanimidamide in the presence of hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield .
化学反应分析
Types of Reactions
[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of [(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. In cancer therapy, it is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.
相似化合物的比较
Similar Compounds
- [(3-Phenylpropyl)sulfanyl]methanimidamide hydrochloride
- [(3-Phenylpropyl)sulfanyl]methanimidamide sulfate
- [(3-Phenylpropyl)sulfanyl]methanimidamide acetate
Uniqueness
[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness makes it particularly suitable for certain applications in medicinal chemistry and drug development.
属性
IUPAC Name |
3-phenylpropyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.BrH/c11-10(12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFKYLRCDFIXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC(=N)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

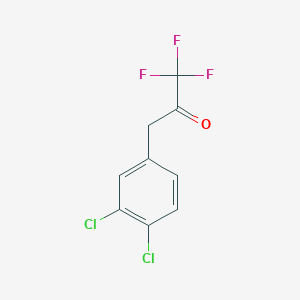
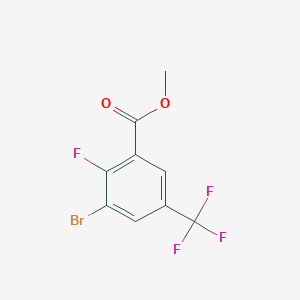
![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)
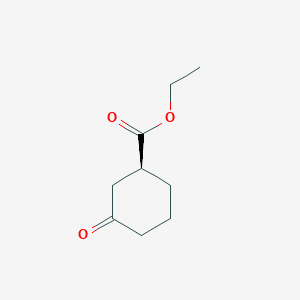
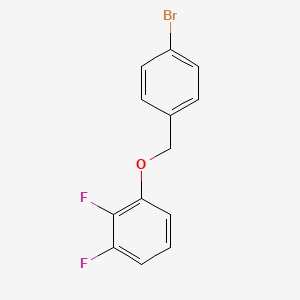
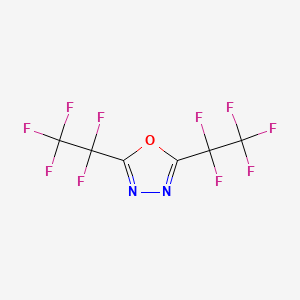
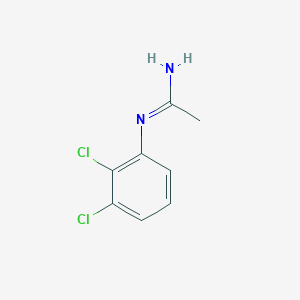
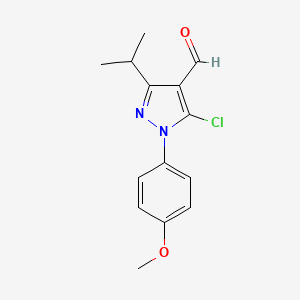
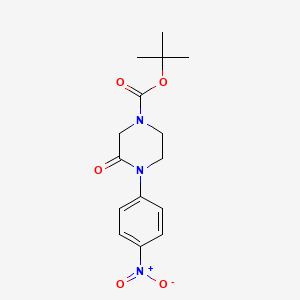
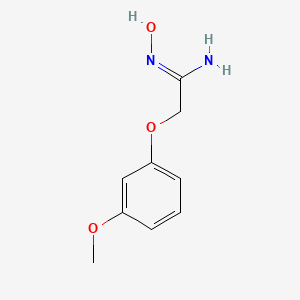
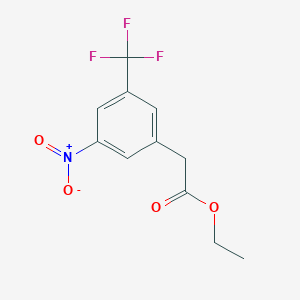
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)
